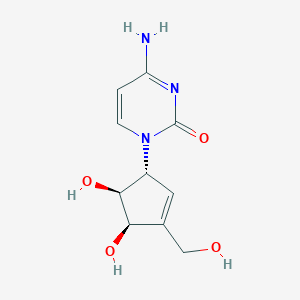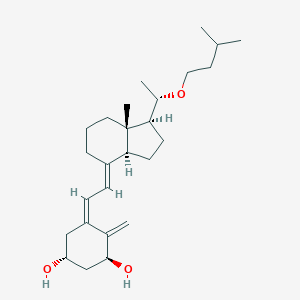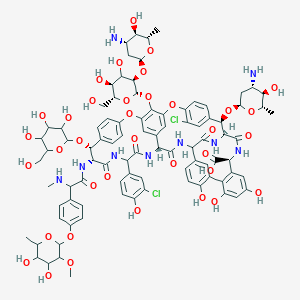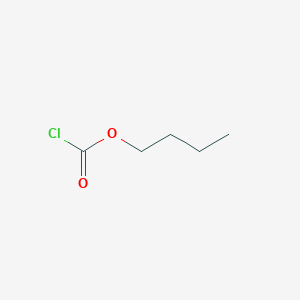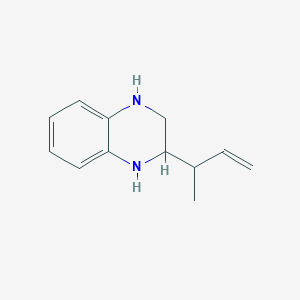
1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane, also known as Cyclam, is a macrocyclic compound that has been widely studied for its potential applications in various scientific fields. Cyclam is a chelating agent, which means it can bind to metal ions and form stable complexes. This property makes Cyclam useful in a range of applications, including catalysis, imaging, and drug delivery.
Mécanisme D'action
The mechanism of action of 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane depends on its application. As a chelating agent, 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane binds to metal ions and forms stable complexes. In catalysis reactions, the 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane-metal ion complex can act as a catalyst to facilitate the reaction. In imaging, the 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane-metal ion complex can act as a contrast agent to enhance the imaging signal. In drug delivery, 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane can be used to target specific cells or tissues by forming complexes with metal ions and attaching to specific receptors on the cell surface.
Biochemical and Physiological Effects:
1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane has been shown to have low toxicity and is generally considered safe for use in scientific research. However, as with any chemical compound, caution should be taken when handling 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane. 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane has been shown to have some antimicrobial activity and has been studied for its potential use in the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane is its ability to bind to metal ions and form stable complexes, which makes it useful in a range of scientific applications. 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane is also relatively easy to synthesize and is commercially available. One limitation of 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane is its potential toxicity, although it is generally considered safe for use in scientific research. 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane can also be expensive, depending on the application.
Orientations Futures
There are many potential future directions for research on 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane. One area of interest is the development of new 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane-metal ion complexes for use in catalysis, imaging, and drug delivery. Another area of interest is the study of 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane's antimicrobial properties and its potential use in the treatment of bacterial infections. Additionally, research could focus on the development of new methods for synthesizing 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane and its derivatives. Overall, 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane has the potential to be a valuable tool in a range of scientific applications and is an area of ongoing research.
Méthodes De Synthèse
1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane can be synthesized through a variety of methods, including the Mannich reaction and the reductive amination of cyclen. The Mannich reaction involves the reaction of formaldehyde, ammonia, and a primary amine, such as propylamine, with cyclen to form 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane. The reductive amination method involves the reaction of cyclen with formaldehyde and propylamine in the presence of a reducing agent, such as sodium borohydride.
Applications De Recherche Scientifique
1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane has been extensively studied for its potential applications in various scientific fields, including catalysis, imaging, and drug delivery. 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane can be used as a ligand for metal ions, which can be used in catalysis reactions. 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane complexes with metal ions can also be used as contrast agents in magnetic resonance imaging (MRI) and positron emission tomography (PET) imaging. 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane has also been studied for its potential use in drug delivery, as it can form stable complexes with metal ions and can be used to target specific cells or tissues.
Propriétés
Numéro CAS |
111479-37-9 |
|---|---|
Nom du produit |
1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane |
Formule moléculaire |
C14H33N5 |
Poids moléculaire |
271.45 g/mol |
Nom IUPAC |
3-(4-methyl-1,4,8,11-tetrazacyclotetradec-1-yl)propan-1-amine |
InChI |
InChI=1S/C14H33N5/c1-18-10-3-6-16-8-9-17-7-4-12-19(14-13-18)11-2-5-15/h16-17H,2-15H2,1H3 |
Clé InChI |
ZBUNFVBLQCSLIF-UHFFFAOYSA-N |
SMILES |
CN1CCCNCCNCCCN(CC1)CCCN |
SMILES canonique |
CN1CCCNCCNCCCN(CC1)CCCN |
Autres numéros CAS |
111479-37-9 |
Synonymes |
1-(3-aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane AMTT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




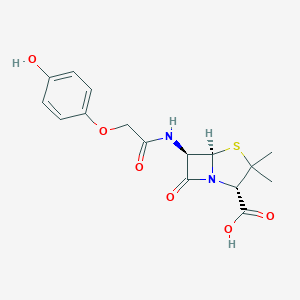

![6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B51066.png)
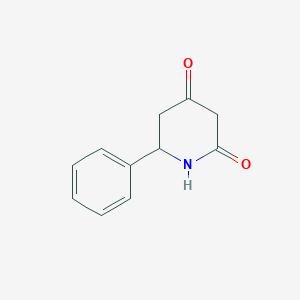

![(3aR,6R,6aR)-6-(benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B51071.png)
